molecular formula C12H10ClN5O2 B11834542 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11834542
M. Wt: 291.69 g/mol
InChI Key: IAXGAFHYLVAAQZ-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions to form the pyrazole ring. This intermediate is then subjected to further cyclization with suitable reagents to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(3-chloro-4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

Compared to similar compounds, 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.

Biological Activity

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, featuring a fused ring of pyrazole and pyrimidine, along with significant functional groups, suggests potential for various biological activities, particularly in cancer research and medicinal chemistry.

Anticancer Properties

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. Specifically, this compound has shown efficacy against various cancer cell lines by inhibiting key kinases involved in cancer progression.

The compound's mechanism involves interaction with specific protein targets that are crucial in regulating cell proliferation and survival. Notably, it has been observed to induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that treatment with this compound leads to an increase in G0–G1 phase populations while decreasing S and G2/M phase populations, indicating effective cell cycle modulation.

Comparative Activity

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
This compound3-chloro-4-methoxyphenyl groupInhibits various kinases; induces apoptosis
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneFluorophenyl groupAnticancer activity via EGFR inhibition
2-(2-Chlorophenyl)-5-(methylthio)-pyrazolo[3,4-d]pyrimidinChlorophenyl and methylthio groupsAntiproliferative effects in cancer cells

Case Studies

  • Cell Line Studies : In vitro studies have shown that this compound exhibits a mean growth inhibition of approximately 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells. Importantly, it demonstrated minimal toxicity towards normal fibroblast cells.
  • Molecular Docking Studies : Computational analyses indicate that this compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic application.

Properties

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

5-amino-1-(3-chloro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10ClN5O2/c1-20-10-3-2-7(4-9(10)13)18-11-8(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3

InChI Key

IAXGAFHYLVAAQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl

Origin of Product

United States

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